Cas no 2228142-28-5 (2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol)

2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol
- EN300-1972720
- 2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol
- 2228142-28-5
-
- インチ: 1S/C9H9ClF2OS/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,8-9,13H,5H2
- InChIKey: JFTQKSGBGMXZKC-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=CC=C(C=1)SC(F)F)O
計算された属性
- せいみつぶんしりょう: 238.0030701g/mol
- どういたいしつりょう: 238.0030701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972720-0.05g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 0.05g |
$1368.0 | 2023-09-16 | ||
Enamine | EN300-1972720-0.25g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 0.25g |
$1498.0 | 2023-09-16 | ||
Enamine | EN300-1972720-5g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 5g |
$4722.0 | 2023-09-16 | ||
Enamine | EN300-1972720-0.5g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 0.5g |
$1563.0 | 2023-09-16 | ||
Enamine | EN300-1972720-10g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 10g |
$7004.0 | 2023-09-16 | ||
Enamine | EN300-1972720-1.0g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1972720-2.5g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 2.5g |
$3191.0 | 2023-09-16 | ||
Enamine | EN300-1972720-5.0g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 5g |
$4722.0 | 2023-06-02 | ||
Enamine | EN300-1972720-0.1g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 0.1g |
$1433.0 | 2023-09-16 | ||
Enamine | EN300-1972720-10.0g |
2-chloro-1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2228142-28-5 | 10g |
$7004.0 | 2023-06-02 |
2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-olに関する追加情報
Comprehensive Overview of 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2228142-28-5)
The compound 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2228142-28-5) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This chlorinated ethanol derivative incorporates a difluoromethylsulfanyl moiety, which contributes to its distinct chemical properties. Researchers and industry professionals are increasingly interested in this compound for its potential use in pharmaceutical intermediates, agrochemical development, and material science applications.
One of the most remarkable aspects of 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol is its molecular architecture. The presence of both chloro and difluoromethylsulfanyl groups on the aromatic ring creates a unique electronic environment that can influence reactivity patterns. This characteristic makes it particularly valuable for structure-activity relationship studies in medicinal chemistry, where subtle modifications can lead to significant changes in biological activity. Recent publications have highlighted its potential as a building block for bioactive molecules targeting various therapeutic areas.
In the context of current scientific trends, CAS No. 2228142-28-5 aligns well with the growing demand for fluorinated compounds in drug discovery. The pharmaceutical industry's focus on fluorine-containing drugs stems from their enhanced metabolic stability and improved bioavailability. The difluoromethyl group in this particular compound offers these advantages while the sulfanyl linkage provides additional versatility for further chemical modifications. This dual functionality positions the molecule as a valuable intermediate for developing next-generation therapeutics.
From a synthetic chemistry perspective, 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol presents interesting challenges and opportunities. The chloroethanol moiety offers multiple reactive sites for nucleophilic substitution or elimination reactions, while the aryl difluoromethyl sulfide group can participate in various transition metal-catalyzed transformations. These features make it a compelling subject for methodology development in organic synthesis, particularly in the realm of C-S bond formation and fluorine chemistry.
The compound's potential extends beyond pharmaceuticals into agrochemical applications. The combination of chlorine and fluorine atoms in its structure mirrors the design principles of many modern pesticides and herbicides. Researchers are investigating its utility as a precursor for crop protection agents, especially given the agricultural sector's ongoing need for more effective and environmentally friendly solutions. The difluoromethylsulfanyl group, in particular, may contribute to improved pest resistance management properties in derivative compounds.
Analytical characterization of CAS No. 2228142-28-5 reveals interesting spectroscopic features. The chloroethanol portion generates distinct signals in NMR spectra, while the difluoromethyl group produces characteristic splitting patterns. These properties make the compound valuable for analytical method development and as a reference standard in spectroscopic studies of similar structures. Recent advancements in hyphenated techniques like LC-MS and GC-MS have facilitated more precise analysis of such complex molecules.
Environmental and green chemistry considerations surrounding 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol have become increasingly important. While the compound contains halogen atoms, researchers are exploring sustainable synthetic routes and biodegradation pathways to address potential environmental concerns. The development of catalytic processes for its production and the design of benign derivatives represent active areas of investigation in line with current green chemistry principles.
In material science applications, the aromatic difluoromethyl sulfide unit in this compound offers interesting possibilities for polymer modification and surface functionalization. The combination of fluorine's unique properties with the thioether linkage could lead to materials with specialized surface characteristics or electronic properties. Some studies suggest potential in creating advanced materials for electronic devices or specialty coatings with enhanced performance characteristics.
The commercial availability and synthetic accessibility of 2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol have improved in recent years, making it more accessible to researchers. Suppliers now offer the compound in various quantities, supporting both small-scale research and process development activities. This increased availability coincides with growing interest in fluorine-containing building blocks and multifunctional intermediates across the chemical industry.
Looking forward, CAS No. 2228142-28-5 represents an interesting case study in molecular design and functional group compatibility. Its combination of chloro, hydroxy, and difluoromethylsulfanyl groups in a single molecule continues to inspire novel applications across multiple disciplines. As research progresses, we anticipate new discoveries regarding its reactivity patterns and potential utilities in drug discovery, material engineering, and beyond.
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